molecular formula C17H19N5O3 B2897246 2-(benzyloxy)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034516-47-5

2-(benzyloxy)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2897246
CAS No.: 2034516-47-5
M. Wt: 341.371
InChI Key: SXRCWAUGRKFLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Research involving pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized using a range of spectroscopic methods and their antioxidant activities were evaluated in vitro, demonstrating significant antioxidant properties. The study highlights the effect of hydrogen bonding on self-assembly processes in these complexes, which could have implications for developing antioxidant agents (Chkirate et al., 2019).

Novel Compound Synthesis and Structural Analysis

  • Another study reported the unexpected synthesis of novel 2-pyrone derivatives, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide. These compounds were characterized by X-ray diffraction, and their molecular structures were analyzed, offering insights into the potential applications in designing new molecular entities with specific biological activities (Sebhaoui et al., 2020).

Radioligand Development for A2B Adenosine Receptors

  • A study focused on MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors, discussing its development as a radioligand. This research could be pivotal in advancing the pharmacological characterization of A2B adenosine receptor subtypes, facilitating the development of targeted therapies in neurology and oncology (Baraldi et al., 2004).

Antimicrobial and Hemolytic Agents Development

  • The synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides demonstrates potential antimicrobial and hemolytic activities. This work contributes to the development of novel antimicrobial agents with reduced toxicity, addressing the need for new treatments due to rising antibiotic resistance (Rehman et al., 2016).

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-22-10-14(8-19-22)17-20-16(25-21-17)9-18-15(23)12-24-11-13-6-4-3-5-7-13/h3-8,10H,2,9,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCWAUGRKFLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.